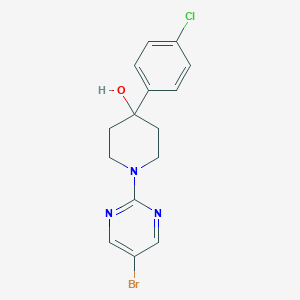![molecular formula C14H20N4O2 B12232664 3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B12232664.png)
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The starting material, 6-methylpyridazine, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridazine intermediate.
Introduction of the Allyl Group: The allyl group is incorporated through an alkylation reaction, using an allyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and interactions depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-[(6-methylpyridazin-3-yl)oxy]acetic acid: This compound shares the pyridazine ring and similar functional groups but differs in its overall structure and properties.
N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline: Another related compound with a pyridazine ring, used in different research contexts.
Uniqueness
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide stands out due to its combination of the pyridazine and pyrrolidine rings, along with the allyl group
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[(6-methylpyridazin-3-yl)oxymethyl]-N-prop-2-enylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-3-7-15-14(19)18-8-6-12(9-18)10-20-13-5-4-11(2)16-17-13/h3-5,12H,1,6-10H2,2H3,(H,15,19) |
InChI Key |
WJXOQVBLQLLGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12232583.png)
![butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12232590.png)
![4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
![1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine](/img/structure/B12232597.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232600.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12232603.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232607.png)
![N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B12232617.png)
![3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12232637.png)

![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232650.png)
![5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12232678.png)
